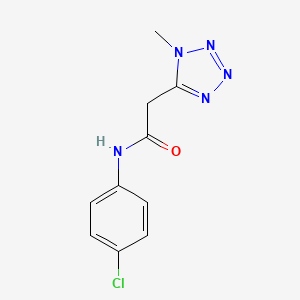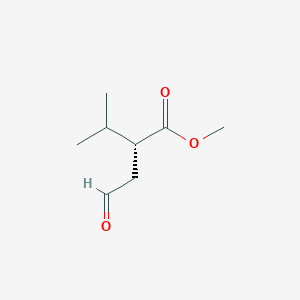
Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate is an organic compound with the molecular formula C8H14O3. It is a methyl ester derivative of butanoic acid and is known for its applications in various fields of chemistry and industry. The compound is characterized by its unique structure, which includes a methyl group and an oxoethyl group attached to a butanoate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate typically involves esterification reactions. One common method is the reaction of butanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably . These systems offer advantages such as improved reaction control, higher yields, and reduced environmental impact compared to traditional batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, esters, and other derivatives
Applications De Recherche Scientifique
Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in the study of metabolic pathways and enzyme-catalyzed reactions.
Industry: The compound is used in the production of flavors, fragrances, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The oxoethyl group can also interact with enzymes and other proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate can be compared with other similar compounds, such as:
Butanoic acid, 2-oxo-, methyl ester: This compound has a similar structure but lacks the methyl group at the 3-position.
Butanoic acid, 2-methyl-, 2-methylbutyl ester: This compound has a different ester group and a more complex structure.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
921630-65-1 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
methyl (2R)-3-methyl-2-(2-oxoethyl)butanoate |
InChI |
InChI=1S/C8H14O3/c1-6(2)7(4-5-9)8(10)11-3/h5-7H,4H2,1-3H3/t7-/m1/s1 |
Clé InChI |
AQXXLBGKWDWVFE-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)[C@@H](CC=O)C(=O)OC |
SMILES canonique |
CC(C)C(CC=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


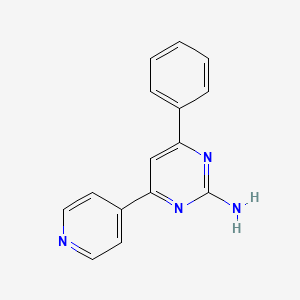


![2-[4-(4-Fluorophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12623471.png)
![(3beta)-cholest-5-en-3-yl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B12623475.png)
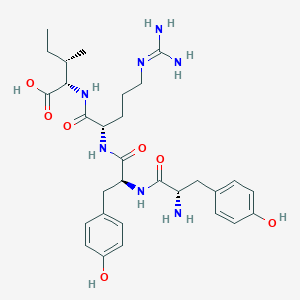
![5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12623488.png)
![3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate](/img/structure/B12623496.png)

![5,11-Dimethoxy-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one](/img/structure/B12623512.png)
![5-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B12623516.png)
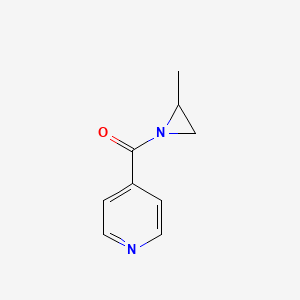
![[4-[(3aR,6aS)-5'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate](/img/structure/B12623523.png)
